3-氟-4-(1H-1,2,4-三唑-1-基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

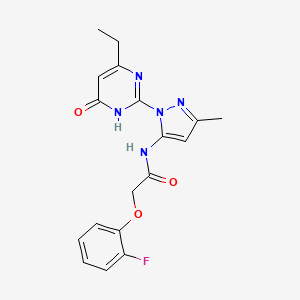

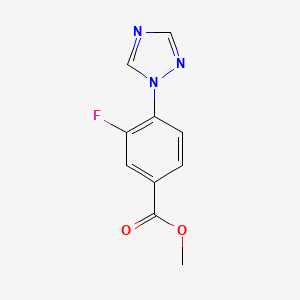

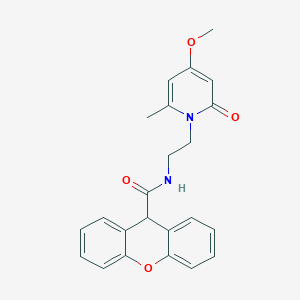

The compound of interest, methyl 3-fluoro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxylate, is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and its utility in pharmaceutical chemistry. The presence of the fluorine atom and the carboxylate ester group in the compound suggests potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of triazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been achieved through methods such as the regioselective synthesis involving N2-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by functional group transformations like hydrogenation, Sandmeyer iodination, and Grignard carboxylation . Another example includes the unexpected synthesis of a triazole derivative through ring closure and sulfonation reactions . These methods highlight the versatility and reactivity of triazole compounds under different conditions.

Molecular Structure Analysis

Triazole derivatives exhibit interesting molecular structures due to the presence of the triazole ring. For example, in one molecule, the triazole ring forms dihedral angles with adjacent benzene rings, indicating the spatial arrangement of the rings relative to each other . In another case, the triazole ring lies orthogonal to a cyclopropyl ring, showing significant delocalization of π-electron density . These structural features can influence the physical and chemical properties of the compounds.

Chemical Reactions Analysis

The reactivity of triazole derivatives can be influenced by substituents on the triazole ring. For instance, the presence of a methylsulfanyl group and a fluorine atom on the triazole ring has been shown to facilitate a microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . Theoretical studies using density functional theory (DFT) calculations have been employed to understand the mechanisms of such reactions, which are crucial for the development of efficient synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives can be studied through computational methods such as DFT. These studies can predict properties like dipole moments and frontier molecular orbitals (FMOs), which are important for understanding the reactivity and stability of the compounds . Additionally, the UV-vis spectra of these compounds can be simulated to predict absorption features, which are useful for applications in materials science and pharmaceuticals .

科学研究应用

微波辅助合成和镇痛潜力

一项关于氟比洛芬的苄叉氨基三唑硫酮衍生物的微波辅助合成的研究,重点介绍了一种高效的合成方法,并评估了它们的体内镇痛活性。这项研究证明了三唑衍生物在开发潜在镇痛剂中的生物学意义 (Zaheer 等,2021)。

无催化剂合成和结构研究

另一项研究探索了通过微波辅助弗里斯重排,无催化剂和无溶剂合成 2-氟-N-(3-甲硫基-1H-1,2,4-三唑-5-基)苯甲酰胺。这项研究强调了三唑化合物在促进新合成途径中的重要性,以及它们在设计具有结构和理论意义的新化学实体中的潜在应用 (Moreno-Fuquen 等,2019)。

对酪氨酸酶活性的抑制动力学

研究了三唑席夫碱衍生物的合成及其对酪氨酸酶活性的抑制作用,表明三唑衍生物在开发抗酪氨酸酶剂中的潜力。这提示了使用三唑化合物来解决与黑色素生成过多相关的状况(例如色素沉着过度)的研究途径 (Yu 等,2015)。

抗菌和抗微管蛋白活性

对三唑化合物的进一步研究,例如 4-((5-(1-(4-氟苯基)-5-甲基-1H-1,2,3-三唑-4-基)-1,3,4-噻二唑-2-基)氨基)苯磺酸的合成,揭示了意想不到的合成途径和结构解析,证明了抗菌活性。这突出了三唑衍生物作为抗菌剂的潜力及其在开发新药中的作用 (Kariuki 等,2022)。

作用机制

Target of Action

Similar compounds with a 1,2,4-triazole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It is known that compounds with a 1,2,4-triazole nucleus can interact with their targets in various ways, potentially leading to a range of biological effects .

Biochemical Pathways

Compounds with a similar structure have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to induce apoptosis via cell cycle arrest , suggesting that this compound may have similar effects.

属性

IUPAC Name |

methyl 3-fluoro-4-(1,2,4-triazol-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)7-2-3-9(8(11)4-7)14-6-12-5-13-14/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDQCVZGWJKRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N2C=NC=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2529848.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylacetamide](/img/structure/B2529857.png)

![1-{[3-(2-Methylbenzyl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-2-one](/img/structure/B2529861.png)

![8-chloro-2-(2-ethoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2529862.png)

![2-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2529863.png)

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2529865.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid;dihydrochloride](/img/structure/B2529866.png)